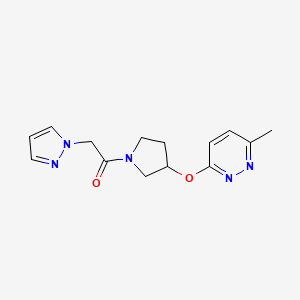

![molecular formula C10H8N2OS B2716261 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478064-96-9](/img/structure/B2716261.png)

1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone

説明

“1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

科学的研究の応用

Coordination Chemistry and Complex Molecule Synthesis

The chemistry and properties of compounds related to "1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone" are significant in coordination chemistry. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, are explored for their preparation procedures, properties, and the formation of complex compounds. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities highlight the vast potential in scientific research applications, including the development of new materials and catalysts (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Applications

Derivatives of thiazole, a core component of the chemical , have been extensively utilized in the creation of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as exquisite sensing materials. These derivatives also hold a range of biological and medicinal applications, showcasing their versatility in scientific research beyond traditional chemical studies (Jindal & Kaur, 2021).

Synthetic Chemistry and Biological Activity

The compound's relevance extends into synthetic chemistry, where its derivatives are explored for various biological activities. Enaminoketones and enaminothiones, related to the core structure of "1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone," are investigated for their role as intermediates in synthesizing heterocycles and natural products. These compounds are crucial in the enantioselective preparation of highly functionalized compounds, highlighting their importance in the development of new drugs and materials with potential biological activities (Negri, Kascheres, & Kascheres, 2004).

作用機序

Target of Action

Thiazole derivatives, which include 1-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-1-ethanone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that 1-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-1-ethanone could potentially have a range of effects at the molecular and cellular levels .

特性

IUPAC Name |

1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKIMVYKEBGSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2716181.png)

![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)

![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)

![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)

![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)

![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)